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L Get Quote

In the landscape of therapeutics targeting cellular aging and metabolic diseases, the inhibition
of the NADase CD38 has emerged as a promising strategy. By blocking CD38, small molecule
inhibitors can raise intracellular levels of nicotinamide adenine dinucleotide (NAD+), a critical
coenzyme for cellular energy metabolism and signaling. This guide provides a detailed
comparison of two prominent small molecule CD38 inhibitors, 78c and CD38 inhibitor 3, for

researchers, scientists, and drug development professionals.

Biochemical and In Vitro Properties

Both 78c and CD38 inhibitor 3 are potent inhibitors of the CD38 enzyme, albeit with slight
differences in their reported inhibitory concentrations.

Property CD38 Inhibitor 3 78c
Target CD38 CD38
IC50 (human CD38) 11 nM[1] 7.3 nM[2]
IC50 (mouse CD38) Not specified 1.9 nM[2]

Mechanism of Action

Inhibition of CD38 NADase
activity[1]

Reversible and uncompetitive
inhibition of CD38 NADase
activity[3][4]
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CD38 inhibitor 3 demonstrates a strong inhibitory effect on human CD38 with an IC50 of 11
nM[1]. It is an orally active compound designed to increase intracellular NAD+ levels[1].

78c, also a potent inhibitor, shows high affinity for both human and mouse CD38, with IC50
values of 7.3 nM and 1.9 nM, respectively[2]. Its mechanism has been characterized as
reversible and uncompetitive, meaning it binds to the enzyme-substrate complex|[3][4].

In Vivo Efficacy and Biological Effects

Both compounds have demonstrated the ability to increase NAD+ levels in vivo and exert
beneficial physiological effects.

CD38 Inhibitor 3: Focus on Nrf2 Activation and
Mitochondrial Biogenesis

Preclinical studies have highlighted the role of CD38 inhibitor 3 in activating the Nrf2 signaling
pathway and promoting mitochondrial biogenesis[1]. In a mouse model of mitochondrial
myopathy, treatment with this inhibitor led to a dose-dependent increase in muscle NAD+
levels, which was associated with an increase in the expression of Nrf2, a key regulator of
antioxidant responses and mitochondrial biogenesis[5]. This, in turn, resulted in reduced lactate
accumulation and improved running endurance[5].

78c: Ameliorating Age-Related Metabolic Dysfunction

Extensive in vivo research on 78c has demonstrated its capacity to reverse age-related NAD+
decline and improve a range of metabolic parameters. In aged mice, oral administration of 78c
has been shown to increase NAD+ levels in various tissues, including liver and muscle[2]. This
restoration of NAD+ levels leads to improved glucose tolerance, enhanced muscle function,
and increased exercise capacity[6][7]. Furthermore, long-term treatment with 78c has been
shown to extend the lifespan and healthspan of naturally aged mice[7]. Studies have also
indicated that 78c does not significantly inhibit other key NAD+-consuming enzymes like
PARP1 and SIRT1, highlighting its specificity for CD38[6].

Pharmacokinetic Profiles

Pharmacokinetic data is crucial for evaluating the drug-like properties of these inhibitors.
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Parameter CD38 Inhibitor 3 (mice) 78c (mice)

Favorable, elevates NAD+ in

Oral Bioavailability 61%][5] liver and muscle after oral
dosing[2]
Route of Administration Oral[1] Oral[7]

CD38 inhibitor 3 exhibits excellent oral bioavailability in mice, reported to be 61%[5]. This
indicates efficient absorption from the gastrointestinal tract into the bloodstream.

78c also demonstrates good oral bioavailability, as evidenced by its ability to significantly
elevate NAD+ levels in peripheral tissues like the liver and muscle following oral administration
in mice[2].

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key
experiments are provided below.

CD38 Enzyme Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro potency of inhibitors against CD38.

Principle: The enzymatic activity of CD38 is measured using a fluorogenic substrate, such as
1,N6-etheno-NAD+, which upon cleavage by CD38, produces a fluorescent product. The
reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Protocol:

Prepare a reaction buffer (e.g., 50 mM Tris-HCI, pH 7.5).

Add recombinant human or mouse CD38 enzyme to the wells of a microplate.

Add varying concentrations of the test inhibitor (CD38 inhibitor 3 or 78c) to the wells.

Initiate the reaction by adding the fluorogenic substrate (e.g., 1,N6-etheno-NAD+).
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 Incubate the plate at 37°C and monitor the increase in fluorescence over time using a
fluorescence plate reader.

o Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of
inhibition against the inhibitor concentration.

In Vivo NAD+ Level Measurement

This protocol outlines the procedure for quantifying NAD+ levels in tissues from inhibitor-
treated animals.

Principle: NAD+ is extracted from tissues and quantified using a sensitive enzymatic cycling
assay or by LC-MS/MS.

Protocol:

Administer the CD38 inhibitor (CD38 inhibitor 3 or 78c) or vehicle to mice via oral gavage.

¢ At the desired time point, euthanize the animals and harvest tissues of interest (e.g., liver,
muscle).

e Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
o Homogenize the frozen tissue in an extraction buffer (e.g., perchloric acid).
o Neutralize the extract and centrifuge to remove protein precipitates.

e Quantify the NAD+ concentration in the supernatant using a commercial NAD+ assay kit or
by LC-MS/MS analysis.

» Normalize the NAD+ levels to the tissue weight or total protein content.

Nrf2 Activation Assay (Western Blot)

This method is used to assess the activation of the Nrf2 signaling pathway by measuring the
nuclear translocation of Nrf2.
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Principle: Upon activation, Nrf2 translocates from the cytoplasm to the nucleus, where it binds
to antioxidant response elements (ARES) and initiates the transcription of target genes.
Western blotting of nuclear extracts can quantify the amount of activated Nrf2.

Protocol:

Treat cells or tissues with the CD38 inhibitor.

« |solate nuclear and cytoplasmic fractions from the cell or tissue lysates using a nuclear
extraction Kkit.

o Determine the protein concentration of each fraction.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
e Block the membrane and probe with a primary antibody specific for Nrf2.
 Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image
the blot.

e Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm
the purity of the fractions.

Mitochondrial Biogenesis Assay (JC-1 Staining)

This assay measures changes in mitochondrial membrane potential, which can be an indicator
of mitochondrial health and biogenesis.

Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy
mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In
mitochondria with a low membrane potential, JC-1 remains as monomers and fluoresces
green. An increase in the red/green fluorescence ratio can indicate enhanced mitochondrial
function.

Protocol:
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Culture cells and treat them with the CD38 inhibitor.

Incubate the cells with the JC-1 staining solution.

Wash the cells to remove excess dye.

Analyze the cells using a fluorescence microscope or a flow cytometer.

Quantify the red and green fluorescence intensity and calculate the red/green ratio.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures described, the following
diagrams are provided.
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Caption: Mechanism of action of CD38 inhibitors.
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Caption: Experimental workflow for inhibitor characterization.

Conclusion

Both CD38 inhibitor 3 and 78c are potent small molecule inhibitors of CD38 with promising
therapeutic potential. While 78c has been more extensively characterized in the context of
aging and metabolic diseases, CD38 inhibitor 3 shows particular promise in conditions
associated with mitochondrial dysfunction through its activation of the Nrf2 pathway. The choice
between these inhibitors will depend on the specific research question and the biological
context being investigated. This guide provides a foundational comparison to aid researchers in
their selection and experimental design. Further head-to-head studies are warranted to fully
delineate the comparative efficacy and safety profiles of these two promising therapeutic
candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12386118?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/Targets/cd38.html
https://www.bioworld.com/articles/709109-cm-313-exhibits-strong-antiproliferative-activity-against-multiple-cd38-tumors?v=preview
https://www.bioworld.com/articles/709109-cm-313-exhibits-strong-antiproliferative-activity-against-multiple-cd38-tumors?v=preview
https://longevitybox.co.uk/blogs/uk-longevity-blog/cd38-inhibitors-a-breakthrough-for-age-related-diseases
https://pmc.ncbi.nlm.nih.gov/articles/PMC8252955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8252955/
https://www.bioworld.com/articles/701678-first-in-class-cd38-inhibitor-shows-excellent-efficacy-in-mouse-model-of-mitochondrial-myopathy?v=preview
https://www.bioworld.com/articles/701678-first-in-class-cd38-inhibitor-shows-excellent-efficacy-in-mouse-model-of-mitochondrial-myopathy?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC5935140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5935140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9009115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9009115/
https://www.benchchem.com/product/b12386118#comparing-cd38-inhibitor-3-with-other-small-molecule-inhibitors-like-78c
https://www.benchchem.com/product/b12386118#comparing-cd38-inhibitor-3-with-other-small-molecule-inhibitors-like-78c
https://www.benchchem.com/product/b12386118#comparing-cd38-inhibitor-3-with-other-small-molecule-inhibitors-like-78c
https://www.benchchem.com/product/b12386118#comparing-cd38-inhibitor-3-with-other-small-molecule-inhibitors-like-78c
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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